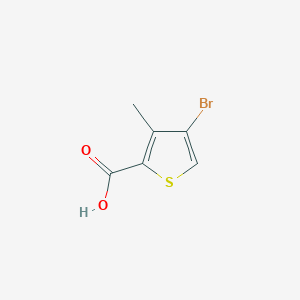![molecular formula C7H4ClNO2S B3032653 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-33-9](/img/structure/B3032653.png)
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Vue d'ensemble
Description
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-33-9 . It has a molecular weight of 201.63 . The IUPAC name for this compound is 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is 1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Inhibition of Alphaviruses
Thieno[3,2-b]pyrrole-5-carboxamides, a class of compounds that includes 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have been found to inhibit alphaviruses such as the chikungunya virus. They exhibit a broad spectrum of antiviral activity .
Inhibition of Neurotropic Alphaviruses
Some carboxamides, including 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have been reported to inhibit neurotropic alphaviruses .
Regulation of Histone Methylation
These compounds can reversibly inhibit lysine-specific demethylases, which regulate histone methylation. This opens prospects of using them in oncology .
Inhibition of Hepatitis C Virus NS5B Polymerase
Thieno[3,2-b]pyrroles without a carboxamide functionality, including 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, behaved as allosteric inhibitors of hepatitis C virus NS5B polymerase .
Inhibition of D-amino Acid Oxidase (DAO)
This compound potently inhibits the cellular activity of transfected D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells, while exhibiting no activity towards D-aspartate oxidase (DDO; IC 50 >5 μM), P450 enzymes CYP3A4/2D6/3C9 (IC 50 >10 μM), and a panel of over 150 other enzymes, receptors, and ion channels .
Evaluation of DAO Activity
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been used in a high-performance liquid chromatography assay with a triazole-bonded column for evaluation of d-amino acid oxidase activity .
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) . This enzyme is involved in the metabolism of D-amino acids, which play crucial roles in various physiological processes.
Mode of Action
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid interacts with its target by inhibiting the cellular activity of DAO . It does so potently, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .
Biochemical Pathways
The inhibition of DAO by 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid affects the metabolism of D-amino acids. This can have downstream effects on various physiological processes, including neurotransmission and immune response .
Result of Action
The inhibition of DAO by 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to an increase in the levels of D-amino acids, which can have various molecular and cellular effects. For example, increased levels of D-serine, a co-agonist of the NMDA receptor, can enhance neurotransmission .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNVONVURZBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619863 | |
| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
CAS RN |
332099-33-9 | |
| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332099-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)




![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)





methanone](/img/structure/B3032593.png)